Cas no 1788681-22-0 (7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane)
![7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane structure](https://ja.kuujia.com/scimg/cas/1788681-22-0x500.png)
7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane 化学的及び物理的性質
名前と識別子
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- [7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(4-morpholin-4-ylphenyl)methanone
- 7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane
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- インチ: 1S/C22H25ClN2O2S/c23-20-4-2-1-3-19(20)21-9-10-25(13-16-28-21)22(26)17-5-7-18(8-6-17)24-11-14-27-15-12-24/h1-8,21H,9-16H2
- InChIKey: NTXRBQPPRWZRHD-UHFFFAOYSA-N
- SMILES: C(N1CCC(C2=CC=CC=C2Cl)SCC1)(C1=CC=C(N2CCOCC2)C=C1)=O
7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6481-0936-40mg |
7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane |
1788681-22-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6481-0936-10μmol |
7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane |
1788681-22-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6481-0936-50mg |
7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane |
1788681-22-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6481-0936-75mg |
7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane |
1788681-22-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6481-0936-100mg |
7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane |
1788681-22-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6481-0936-5μmol |
7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane |
1788681-22-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6481-0936-4mg |
7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane |
1788681-22-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6481-0936-20mg |
7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane |
1788681-22-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6481-0936-20μmol |
7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane |
1788681-22-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6481-0936-1mg |
7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane |
1788681-22-0 | 1mg |
$54.0 | 2023-09-08 |
7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane 関連文献
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepaneに関する追加情報
Research Brief on 7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane (CAS: 1788681-22-0)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of 7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane (CAS: 1788681-22-0) as a promising scaffold for drug development. This compound, characterized by its unique thiazepane core and morpholine-substituted benzoyl group, has garnered significant attention due to its versatile pharmacological properties. The following research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and potential therapeutic applications.
The synthesis of 7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have optimized the reaction conditions to improve yield and purity, with particular emphasis on the key cyclization step to form the thiazepane ring. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) have been employed to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.
Pharmacological investigations have revealed that this compound exhibits notable activity against a range of biological targets. Preliminary in vitro studies indicate its potential as an inhibitor of specific kinase enzymes, which are implicated in various pathological conditions, including cancer and inflammatory diseases. The presence of the morpholine moiety is believed to enhance the compound's solubility and bioavailability, addressing a common challenge in drug development. Additionally, molecular docking studies suggest strong binding affinity to target proteins, further supporting its therapeutic potential.
In vivo studies using animal models have provided encouraging results, demonstrating the compound's efficacy in reducing tumor growth and inflammation. These findings are particularly significant given the growing need for novel therapeutics with improved safety profiles. Researchers have also explored the compound's pharmacokinetic properties, noting its favorable absorption and distribution characteristics. However, further optimization may be required to mitigate potential off-target effects and enhance metabolic stability.
The broader implications of this research extend beyond the immediate applications of 7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane. The structural insights gained from studying this compound could inform the design of next-generation drugs with enhanced selectivity and potency. Collaborative efforts between academic institutions and pharmaceutical companies are underway to translate these findings into clinical development, with the ultimate goal of addressing unmet medical needs.
In conclusion, 7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural features and promising biological activity underscore its potential as a lead compound for therapeutic development. Continued research efforts will be essential to fully elucidate its mechanisms of action and optimize its pharmacological profile for clinical use.
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